Pyrrolo[1,2-a]pyrimidine, octahydro-1-(phenylmethyl)-
Overview
Description
Pyrrolo[1,2-a]pyrimidine, octahydro-1-(phenylmethyl)- is a nitrogen-containing heterocyclic compound with the molecular formula C14H20N2 and a molecular weight of 216.32 g/mol . This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring, making it a unique structure in the realm of heterocyclic chemistry.
Preparation Methods
The synthesis of pyrrolo[1,2-a]pyrimidine, octahydro-1-(phenylmethyl)- involves several steps. One common method includes the cyclization of pyrrole derivatives with appropriate reagents under specific conditions. For instance, the transition-metal-free strategy described by Trofimov’s research group involves three steps:
- Cross-coupling of the pyrrole ring with acyl (bromo)acetylenes in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
- Addition of propargylamine to the obtained acetylenes to provide the related N-propargylenaminones.
- Intramolecular cyclization catalyzed by Cs2CO3/DMSO to reach the Z-configuration of (acylmethylidene)pyrrolo[1,2-a]pyrimidines .
Chemical Reactions Analysis
Pyrrolo[1,2-a]pyrimidine, octahydro-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolo[1,2-a]pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may lead to more saturated derivatives.
Scientific Research Applications
Pyrrolo[1,2-a]pyrimidine, octahydro-1-(phenylmethyl)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of biological systems due to its unique structural properties.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of pyrrolo[1,2-a]pyrimidine, octahydro-1-(phenylmethyl)- involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to bind to specific enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain kinases or interact with nucleic acids, leading to changes in cellular processes .
Comparison with Similar Compounds
Pyrrolo[1,2-a]pyrimidine, octahydro-1-(phenylmethyl)- can be compared with other similar compounds, such as pyrrolo[1,2-a]pyrazines and pyrrolo[1,2-a]indoles. These compounds share a similar fused ring system but differ in the specific heteroatoms and substituents present. For example:
Pyrrolo[1,2-a]pyrazines: These compounds contain a pyrazine ring instead of a pyrimidine ring and exhibit different biological activities, such as more pronounced antibacterial and antifungal properties.
Pyrrolo[1,2-a]indoles: These compounds have an indole ring and are known for their diverse pharmacological properties, including anticancer and anti-inflammatory activities.
The uniqueness of pyrrolo[1,2-a]pyrimidine, octahydro-1-(phenylmethyl)- lies in its specific ring structure and the presence of a phenylmethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-6-13(7-3-1)12-16-11-5-10-15-9-4-8-14(15)16/h1-3,6-7,14H,4-5,8-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQWHUCTTYCIAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2N(C1)CCCN2CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473533 | |
Record name | Pyrrolo[1,2-a]pyrimidine, octahydro-1-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
515145-31-0 | |
Record name | Pyrrolo[1,2-a]pyrimidine, octahydro-1-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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